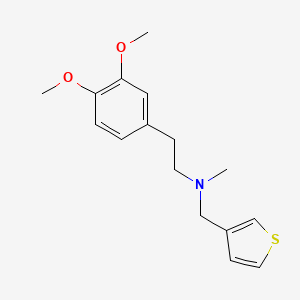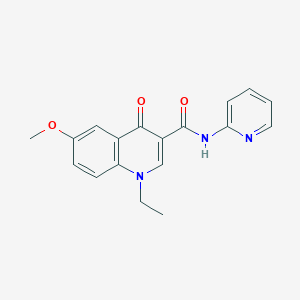![molecular formula C24H23ClO6 B4982550 cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of chromone, which is a naturally occurring compound found in many plants. The synthesis of this compound requires a complex chemical process, which has been optimized over the years to improve its yield and purity.
Mecanismo De Acción
The mechanism of action of cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate varies depending on its application. In the field of medicine, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. In the field of agriculture, this compound has been shown to disrupt the nervous system of pests, leading to their death. In the field of materials science, this compound has been shown to form a protective coating on surfaces, preventing corrosion and degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate vary depending on its application. In the field of medicine, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. In the field of agriculture, this compound has been shown to disrupt the nervous system of pests, leading to their death. In the field of materials science, this compound has been shown to improve the durability and corrosion resistance of surfaces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate in lab experiments include its high purity and stability. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the toxicity of this compound may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. In the field of medicine, further studies are needed to determine the efficacy of this compound in treating various diseases and conditions. In the field of agriculture, further studies are needed to determine the environmental impact of this compound and its potential for use in sustainable agriculture. In the field of materials science, further studies are needed to optimize the synthesis and application of this compound in various coating applications.
Conclusion:
Cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex chemical compound that has potential applications in various fields. Its synthesis method involves a multi-step process that has been optimized over the years to improve its yield and purity. This compound has been extensively studied for its potential use in medicine, agriculture, and materials science. Its mechanism of action varies depending on its application, and its biochemical and physiological effects have been shown to be beneficial in certain contexts. However, the complexity of its synthesis and potential toxicity may limit its use in certain applications. Further studies are needed to optimize its synthesis and application in various fields.
Métodos De Síntesis
The synthesis of cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves a multi-step chemical process. The first step involves the synthesis of 2-chlorophenol, which is then converted to 2-chlorophenoxyacetic acid. This acid is then treated with thionyl chloride to form 2-chlorophenoxyacetyl chloride. The next step involves the synthesis of 7-hydroxy-4H-chromen-4-one, which is then treated with 2-chlorophenoxyacetyl chloride to form cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In the field of agriculture, this compound has been studied for its potential use as a pesticide. In the field of materials science, this compound has been studied for its potential use as a coating material.
Propiedades
IUPAC Name |
cyclohexyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO6/c1-15(24(27)30-16-7-3-2-4-8-16)29-17-11-12-18-21(13-17)28-14-22(23(18)26)31-20-10-6-5-9-19(20)25/h5-6,9-16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRIERAAOMUIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)

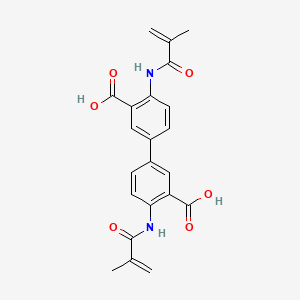
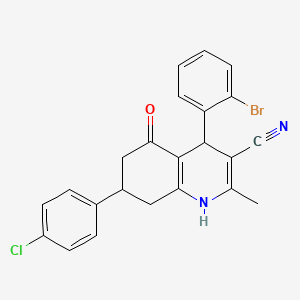
![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)
![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
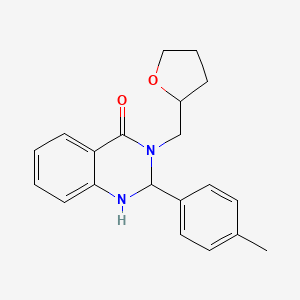
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)
![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)

